molecular formula C11H14N2O2 B061888 N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide CAS No. 86847-64-5

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Cat. No.: B061888
CAS No.: 86847-64-5
M. Wt: 206.24 g/mol
InChI Key: ANABHCSYKASRRW-UHFFFAOYSA-N
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Description

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-64-5) is a heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.245 g/mol . Structurally, it consists of a pyridine ring substituted with a formyl group at the 3-position and a pivalamide (2,2-dimethylpropanamide) group at the 2-position. This compound is a key intermediate in organic synthesis, particularly for preparing disubstituted azaindolines and other heterocyclic frameworks . Its purity (≥97%) and well-defined reactivity make it valuable in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide typically involves the reaction of 3-formylpyridine with 2,2-dimethylpropanamide under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide serves as a precursor for the synthesis of disubstituted azaindolines, which exhibit various biological activities such as antibacterial, antifungal, and antitumor properties . The compound's unique structural features make it a valuable lead compound in drug development.

Organic Synthesis

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including:

  • Oxidation : The formyl group can be oxidized to yield carboxylic acid derivatives.
  • Reduction : It can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4_4).
  • Substitution Reactions : The pyridine ring can undergo electrophilic or nucleophilic substitutions, enhancing its synthetic utility .

Biological Studies

Research has been conducted on the interactions of this compound with biomolecules. Its mechanism of action may involve binding to specific enzymes or receptors, potentially modulating their activity . This makes it a candidate for biochemical probes in various studies.

Synthesis Routes

The synthesis typically involves the reaction of 3-formylpyridine with 2,2-dimethylpropanamide under controlled conditions. Key steps include:

  • Formation of the Pyridine Ring : Through condensation reactions.
  • Introduction of Substituents : Via electrophilic aromatic substitution.
  • Attachment of Dimethylpropanamide Moiety : Reaction with suitable amide precursors .

Industrial Production

For large-scale production, continuous flow reactors and automated systems are employed to ensure efficiency and consistency in product quality. Advanced techniques help minimize waste while maximizing yield.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines.
Study BAntibacterial PropertiesInvestigated the compound's efficacy against various bacterial strains, showing promising results that warrant further exploration.
Study CSynthetic UtilityHighlighted its role as a versatile reagent in creating complex organic structures through multiple reaction pathways.

Mechanism of Action

The mechanism of action of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways The formyl group and pyridine ring play crucial roles in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2.1.1. N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (43)
  • Structure : Iodo substituent at the 4-position of the pyridine ring.
  • Synthesis : Derived from 2,2-dimethyl-N-(3-pyridyl)propanamide (42) via iodination using n-BuLi and iodine in THF at -78°C .
  • Yield : 70% with 95.9% HPLC purity .
  • Key Differences :
    • The iodo group enables cross-coupling reactions (e.g., Suzuki or Ullmann couplings), unlike the formyl group in the target compound, which is more reactive toward nucleophilic additions .
    • Applications: Intermediate in synthesizing halogenated heterocycles for drug discovery .
2.1.2. N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide (2b)
  • Structure : Bromo substituent at the 6-position of the pyridine ring.
  • Synthesis : Prepared using pivaloyl chloride, yielding 95% pure product with a melting point of 90–91°C .
  • Key Differences :
    • Bromine’s lower electronegativity compared to iodine reduces oxidative stability but enhances versatility in nucleophilic aromatic substitution .
    • Applications: Building block for brominated analogs in kinase inhibitor development .

Positional Isomers

2.2.1. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-71-4)
  • Structure : Formyl group at the 3-position and pivalamide at the 4-position of the pyridine ring .
  • Applications: Less commonly reported in synthetic pathways compared to the 2-pyridinyl isomer .

Functional Group Variations

2.3.1. N-(3-Aminophenyl)-2,2-dimethylpropanamide
  • Structure: Amino group instead of formyl on a phenyl ring .
  • Key Differences: The amino group enables diazotization and azo-coupling reactions, contrasting with the formyl group’s role in condensation reactions . Applications: Intermediate in dye and polymer chemistry .
2.3.2. 3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide
  • Structure : Chloro and benzyl substituents on a propanamide backbone .
  • Key Differences: The chloro group and phenolic moiety confer antioxidant properties, unlike the formyl-pyridine system .

Table 1: Comparative Data for Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide 86847-64-5 C₁₁H₁₄N₂O₂ 206.245 Not reported Azaindoline synthesis
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide 1358-77-1 C₁₀H₁₃IN₂O 320.13 Not reported Halogenated heterocycle intermediates
N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide 239137-57-6 C₁₀H₁₃BrN₂O 257.13 90–91 Kinase inhibitor precursors
N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide 86847-71-4 C₁₁H₁₄N₂O₂ 206.245 Not reported Niche heterocyclic synthesis

Reactivity and Application Profiles

  • This compound :
    • The formyl group participates in condensations (e.g., with amines or hydrazines) to form Schiff bases or heterocycles like azaindolines .
    • Superior to halogenated analogs in reactions requiring aldehyde functionality but less stable under strong acidic/basic conditions .
  • Halogenated Analogs (Iodo/Bromo) :
    • Enable transition-metal-catalyzed couplings (e.g., Suzuki, Heck) for carbon-carbon bond formation .
    • Less reactive toward nucleophiles compared to the formyl group .

Biological Activity

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molar Mass : 206.25 g/mol
  • Structure : The compound features a pyridine ring and an amide functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group and pyridine ring enhance its reactivity and binding affinity, allowing it to modulate various biological pathways including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : It has been studied for its potential to bind to receptors that regulate inflammatory responses and neurotransmission.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In cellular models, it reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its role in modulating immune responses .

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against several bacterial strains,
Anti-inflammatoryReduced cytokine production in macrophages ,
Enzyme InhibitionPotential inhibition of metabolic enzymes,

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.
  • Anti-inflammatory Mechanism : In a model of LPS-induced inflammation, treatment with the compound at concentrations of 10–40 µM resulted in a significant decrease in IL-6 and TNF-α levels in cultured macrophages. This suggests that the compound may exert its anti-inflammatory effects through modulation of cytokine signaling pathways .

Applications in Research and Medicine

This compound is being explored for various applications:

  • Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting inflammation and infection.
  • Biochemical Probes : The compound is being investigated as a biochemical probe for studying enzyme interactions and signaling pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, and what factors influence reaction yields?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For instance, coupling N-(halopyridinyl) precursors with pivalamide derivatives using catalysts like Pd₂dba₃, ligands (e.g., X-Phos), and bases (e.g., LiHMDS) in methanol yields the target compound. Reaction yields (75–95%) depend on the electronic nature of substituents, solvent polarity, and catalyst loading . Optimizing stoichiometric ratios (e.g., 1:4 molar ratio of precursor to aryl amine) and reaction time (12–24 hours) enhances efficiency.

Key Data from Literature:

Reaction ComponentExample ConditionsYield RangeReference
Pd₂dba₃ (5 mol%)Methanol, 80°C, 24 hours80–95%
LiHMDS (2 equiv)THF, reflux75–85%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be expected?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the pyridinyl and pivalamide moieties. For example, the formyl proton (C=O) appears at δ 9.8–10.2 ppm, while tert-butyl groups show singlets at δ 1.2–1.4 ppm .
  • HRMS : Verify molecular weight (e.g., calculated m/z 235.12 for C₁₁H₁₄N₂O₂) and isotopic patterns.
  • TLC : Monitor reaction progress using silica gel plates (Rf ~0.2–0.5 in ethyl acetate/hexanes).

Safety Note: Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid interference from impurities .

Q. What safety protocols are recommended when handling this compound due to its hazardous properties?

Methodological Answer:

  • Hazard Classification : Skin/eye irritant (Category 2), respiratory toxicity (STOT SE3) .
  • Protective Measures :
    • Wear nitrile gloves, lab coats, and goggles.
    • Use fume hoods for weighing and reactions.
    • Store at –20°C in airtight containers to prevent hydrolysis.
  • Waste Disposal : Neutralize with dilute NaOH before incineration.

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of pyrrolo[2,3-d]pyrimidine analogs, and what catalytic systems are optimal?

Methodological Answer: The compound serves as a key intermediate in synthesizing antifolate agents. For example:

  • React with substituted anilines (e.g., 3-bromoaniline) under Buchwald-Hartwig conditions (Pd(OAc)₂, XantPhos, Cs₂CO₃) to form pyrido[2,3-d]pyrimidine cores .
  • Optimal Catalysts : Pd₂dba₃ with S-Phos ligand in DMF at 100°C achieves >90% coupling efficiency.

Critical Data Contradictions : Lower yields (<60%) occur with electron-deficient anilines due to reduced nucleophilicity. Mitigate by increasing catalyst loading (10 mol%) .

Q. What strategies address instability during storage, and how can decomposition products be identified?

Methodological Answer:

  • Instability Causes : Hydrolysis of the formyl group under humid conditions generates N-(3-hydroxy-2-pyridinyl)-2,2-dimethylpropanamide .
  • Mitigation :
    • Store under argon at –20°C with desiccants (silica gel).
    • Monitor purity via HPLC (C18 column, acetonitrile/water gradient).
  • Decomposition Analysis : Use LC-MS to detect hydrolyzed products (e.g., m/z 219.10 for de-formylated derivative) .

Q. How should researchers resolve discrepancies in crystallographic data versus computational models for this compound?

Methodological Answer:

  • Crystallography : Refine X-ray data using SHELXL (e.g., R1 < 0.05 for high-resolution structures) .
  • Computational Models : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles.
  • Contradictions : Discrepancies in pyridinyl ring planarity may arise from crystal packing forces. Validate via Hirshfeld surface analysis .

Example : A reported structure (Acta Cryst. E, 2014) shows a dihedral angle of 5.2° between pyridinyl and pivalamide groups, differing from DFT predictions by 2.3°. Adjust computational solvation models (e.g., PCM) to improve accuracy .

Properties

IUPAC Name

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANABHCSYKASRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353117
Record name N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-64-5
Record name N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Triethlyamine (7.6 mL, 54 mmol), was added to a solution of 2-aminopyridine-3-carboxaldehyde (4.45 g, 36 mmol) in dichloromethane (70 mL). Mixture was cooled to 0° C. A solution of pivaloyl chloride (5.3 mL, 43 mmol) in dichloromethane (30 mL) was added to the mixture. Reaction was warmed to room temperature. Mixture stirred at room temperature for 63 hours. Mixture was washed successively with water (2×50 mL) and brine (30 mL). Organic layer was dried (magnesium sulfate), filtered and concentrated in vacuo. Silica gel chromatography afforded the title compound as off-white solid in 90% yield. (M+H)+=207.1.
Quantity
7.6 mL
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reactant
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4.45 g
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70 mL
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5.3 mL
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30 mL
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Yield
90%

Synthesis routes and methods II

Procedure details

2,2-Dimethyl-N-pyridin-2-yl-propionamide (20.3 g) was dissolved in tetrahydrofuran (230 ml) to prepare a solution which was cooled to −78° C. A 2.44 M n-butyllithium/n-hexane solution (100 ml) was gradually added dropwise thereto, and the mixture was stirred at −78° C. for 15 min. The reaction solution was stirred at 0° C. for 2 hr and was then again cooled to −78° C. A solution of N,N-dimethylformamide (25.0 g) in tetrahydrofuran (25 ml) was gradually added dropwise thereto. The temperature of the reaction solution was raised to room temperature. The reaction solution was then poured into a mixture of ice (50 g) with 6 N hydrochloric acid (150 ml), and the mixture was stirred at room temperature for 20 min. The aqueous layer was neutralized with potassium carbonate powder and was extracted with diethyl ether, and the diethyl ether layer was then washed with water and saturated brine and was dried over magnesium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give N-(3-formyl-pyridin-2-yl)-2,2-dimethyl-propionamide (11.8 g, yield 50%).
Quantity
20.3 g
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reactant
Reaction Step One
Quantity
230 mL
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n-butyllithium n-hexane
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100 mL
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[Compound]
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ice
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50 g
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reactant
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150 mL
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25 mL
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25 g
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Synthesis routes and methods III

Procedure details

Whilst maintaining a reaction temperature of −78° C., 781 ml (1.25 mol) of a 1.6-molar solution of n-butyllithium in n-hexane were added dropwise to a solution of 89.1 g (0.5 mol) of N-(2-pyridinyl)-2,2-dimethylpropanamide in 300 ml of anhydrous tetrahydrofuran. The mixture was allowed to heat slowly up to 0° C. and stirred for 3 hours at this temperature. Then the mixture was again cooled to −78° C. and whilst maintaining this temperature the solution of 109.6 g (1.5 mol) of dimethyformamide in 150 ml of anhydrous tetrahydrofuran was added dropwise thereto. The mixture was allowed to come up to 0° C. and then stirred into 1 l of ice water. It was initially acidified with 12% aqueous hydrochloric acid, then made alkaline by the addition of solid potassium carbonate and extracted thoroughly with diethylether. The combined ether extracts were dried over sodium sulphate and evaporated down. The crystalline residue, after recrystallisation from diisopropylether, had an m.p. of 83° C. Yield: 94.0 g (91.2% of theory).
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solution
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89.1 g
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300 mL
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150 mL
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ice water
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1 L
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
Reactant of Route 6
Reactant of Route 6
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

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